(1-AMINO-1-CYCLOHEXYL)PHOSPHONIC ACID

概要

説明

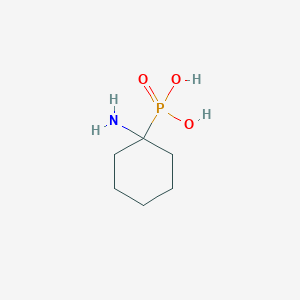

(1-Amino-1-cyclohexyl)phosphonic acid is a chemical compound characterized by the presence of an amino group attached to a cyclohexyl ring, which is further bonded to a phosphonic acid group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-amino-1-cyclohexyl)phosphonic acid typically involves the reaction of cyclohexylamine with phosphorous acid or its derivatives. One common method is the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored due to its efficiency and the high purity of the resulting product.

Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.

化学反応の分析

Types of Reactions: (1-Amino-1-cyclohexyl)phosphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include substituted phosphonic acids, phosphine derivatives, and various cyclohexylamine derivatives.

科学的研究の応用

Pharmaceutical Applications

Bioactive Properties

ACHPA exhibits bioactive properties that make it a candidate for drug development. Its structural similarity to phosphates allows it to interact with biological systems effectively. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of amino acid metabolism, where it acts as an antagonist of amino acids, thereby affecting cellular physiological activities .

Drug Design and Delivery

Phosphonic acids are often used in the design of prodrugs due to their ability to enhance pharmacokinetic properties. ACHPA can be utilized in the synthesis of compounds targeting specific diseases, including osteoporosis, where phosphonic acids are known to inhibit bone resorption . The coordination properties of ACHPA allow it to form complexes with metal ions, which can be leveraged for targeted drug delivery systems .

Environmental Applications

Heavy Metal Extraction

ACHPA has shown promise as a heavy metal extractant, particularly for cerium ions. Research indicates that incorporating ACHPA into layered double hydroxides (LDH) enhances its ability to adsorb toxic metals from aqueous solutions. In optimal conditions, a recovery rate of up to 75% for cerium ions has been achieved using this hybrid material . This application is significant for environmental remediation efforts aimed at removing heavy metals from polluted water sources.

Materials Science Applications

Synthesis of Nanomaterials

The unique properties of ACHPA facilitate the synthesis of various nanomaterials. Its ability to stabilize colloidal solutions and form supramolecular structures is beneficial in creating nanocrystals and hybrid materials . For example, ACHPA can be used as a surfactant in the preparation of oil/water emulsions or as a coating agent for nanoparticles.

Coordination Chemistry

The phosphonic acid group in ACHPA allows for the formation of stable complexes with transition metals and lanthanides. This characteristic is exploited in synthesizing cobalt-lanthanide clusters that have potential applications in catalysis and materials science . The coordination properties also enable ACHPA to act as a chelating agent in various chemical processes, enhancing the efficiency of reactions involving metal ions.

Analytical Chemistry Applications

Solid Phase Extraction

ACHPA-functionalized materials are used in solid-phase extraction techniques, particularly for immobilized metal affinity chromatography (IMAC). This method allows for the selective enrichment of biomolecules and has applications in proteomics and metabolomics research . The high affinity of phosphonic acids towards metal ions makes them suitable for developing chiral selectors and other analytical tools.

Summary Table: Key Applications of (1-Amino-1-Cyclohexyl)Phosphonic Acid

| Application Area | Specific Use | Significance |

|---|---|---|

| Pharmaceuticals | Enzyme inhibition, drug design | Targeting diseases like osteoporosis |

| Environmental Science | Heavy metal extraction (e.g., cerium ions) | Remediation of polluted water |

| Materials Science | Nanomaterial synthesis, stabilization | Development of advanced materials |

| Analytical Chemistry | Solid-phase extraction techniques | Enhancing biomolecule analysis |

作用機序

The mechanism of action of (1-amino-1-cyclohexyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic process. This inhibition can lead to various physiological effects, depending on the target enzyme and pathway involved .

類似化合物との比較

Amino Phosphonic Acids: Compounds like α-amino phosphonic acids, which have similar structural features but differ in the nature of the amino group and the phosphonic acid moiety.

Phosphonates: Compounds containing the phosphonate group, such as glyphosate and ethephon, which are widely used in agriculture and industry.

Uniqueness: (1-Amino-1-cyclohexyl)phosphonic acid is unique due to its cyclohexyl ring structure, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

生物活性

(1-Amino-1-cyclohexyl)phosphonic acid (ACHP) is a phosphonic acid analog that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its role as an enzyme inhibitor, potential therapeutic applications, and structure-activity relationships (SAR).

Overview of Biological Activity

ACHP and its derivatives exhibit significant biological activities, particularly as enzyme inhibitors. They are structurally similar to amino acids and have been shown to interact with various biological targets, including aminopeptidases and other metalloproteins.

Aminopeptidase N Inhibition

Aminopeptidases, particularly human aminopeptidase N (hAPN) and porcine aminopeptidase N (pAPN), are critical targets for drug development due to their involvement in cancer progression and viral infections. Studies have indicated that phosphonic acid analogs, including ACHP, can serve as effective inhibitors of these enzymes.

- Inhibitory Potency : Research has shown that ACHP derivatives can inhibit hAPN with micromolar or submicromolar potency. For instance, certain analogs demonstrated IC50 values as low as 19 nM against hPNP (human purine nucleoside phosphorylase) and 4 nM against Mycobacterium tuberculosis PNP, highlighting their potential as selective inhibitors .

| Compound | Target Enzyme | IC50 Value (nM) |

|---|---|---|

| ACHP | hAPN | 19 |

| ACHP | MtPNP | 4 |

Structure-Activity Relationships (SAR)

The biological activity of ACHP is influenced by its structural features. Molecular modeling studies have shown that the placement of substituents on the aromatic ring significantly affects the binding affinity and inhibitory activity against aminopeptidases. For example, fluorinated derivatives of phenylalanine phosphonic acids have been identified as some of the most potent inhibitors due to their ability to mimic hydrogen while enhancing electrostatic interactions .

Therapeutic Applications

Due to its inhibitory effects on aminopeptidases, ACHP has potential applications in treating various diseases:

- Cancer : Given the role of aminopeptidases in tumor invasion and metastasis, inhibitors like ACHP may be developed into therapeutic agents for cancer treatment.

- Viral Infections : As some aminopeptidases act as receptors for viral entry, targeting these enzymes could provide a strategy for antiviral drug development .

Case Studies

Several studies have highlighted the therapeutic potential of ACHP derivatives:

- In Vitro Studies : A study demonstrated that specific ACHP derivatives exhibited selective cytotoxicity towards T-lymphoblastic cell lines while showing no toxicity towards non-T-cell cancer lines such as HeLa and HepG2 .

- Crystallographic Analysis : The binding modes of ACHP analogs with target enzymes have been elucidated through crystallographic studies, providing insights into their mechanism of action and guiding further optimization .

特性

IUPAC Name |

(1-aminocyclohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986674 | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67398-11-2 | |

| Record name | NSC320308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。